L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine
Description
L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine (abbreviated as Leu-Ser-Pro-His-His-His) is a synthetic hexapeptide characterized by the sequence Leucine-Serine-Proline-Histidine-Histidine-Histidine. Its molecular formula is C₃₂H₄₈N₁₄O₈ (calculated based on sequence homology), with a molecular weight of approximately 828.9 g/mol . The peptide features three consecutive histidine residues, which confer metal-binding properties, and a proline residue that may influence secondary structure (e.g., inducing turns or kinks).
Properties
CAS No. |
920011-48-9 |
|---|---|
Molecular Formula |
C32H46N12O8 |
Molecular Weight |
726.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C32H46N12O8/c1-17(2)6-21(33)27(46)43-25(13-45)31(50)44-5-3-4-26(44)30(49)41-23(8-19-11-35-15-38-19)28(47)40-22(7-18-10-34-14-37-18)29(48)42-24(32(51)52)9-20-12-36-16-39-20/h10-12,14-17,21-26,45H,3-9,13,33H2,1-2H3,(H,34,37)(H,35,38)(H,36,39)(H,40,47)(H,41,49)(H,42,48)(H,43,46)(H,51,52)/t21-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
GVQINYJRVMALKS-FRSCJGFNSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can yield imidazole derivatives, while reduction can lead to the formation of free thiol groups.
Scientific Research Applications
L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The histidine residues play a crucial role in binding to metal ions or other biomolecules, influencing the peptide’s activity and stability. The pathways involved may include signal transduction, enzyme inhibition, or modulation of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of Leu-Ser-Pro-His-His-His with analogous peptides, focusing on sequence composition , physicochemical properties , and functional implications .
Structural Analogues
L-Histidyl-L-seryl-L-valyl-L-histidyl-L-histidyl-L-leucyl-L-prolyl-L-seryl-L-prolyl-L-leucyl-L-seryl (CAS: 137235-80-4)
- Sequence : His-Ser-Val-His-His-Leu-Pro-Ser-Pro-Leu-Ser
- Molecular Formula : C₅₉H₉₀N₂₀O₁₆
- Molecular Weight : ~1,447.5 g/mol
- Key Features: Longer chain (11 residues vs. 6 residues in Leu-Ser-Pro-His-His-His). Contains multiple histidine (His) and proline (Pro) residues, similar to the target compound, but includes valine (Val) and leucine (Leu), enhancing hydrophobicity. Structural complexity is higher due to alternating polar (Ser, His) and nonpolar (Val, Leu) residues .
L-Histidine, L-alanyl-L-leucyl-L-prolyl-L-methionyl (CAS: 252551-64-7)
- Sequence : His-Ala-Leu-Pro-Met
- Molecular Formula : C₂₅H₄₀N₇O₆S
- Molecular Weight : 566.7 g/mol
- Key Features :
N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide
- Sequence : Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂
- Molecular Weight : ~1,600–1,700 g/mol (estimated)
- Key Features: Contains aromatic (Tyr, Phe, Trp) and charged residues (Arg, Lys, Glu), enabling diverse interactions (e.g., receptor binding).
Physicochemical Properties Comparison
Functional Implications
In contrast, peptides with single His residues (e.g., His-Ala-Leu-Pro-Met) exhibit weaker metal affinity . His-containing peptides in and are linked to enzymatic cofactor roles or antioxidant activity .
Structural Stability :
- Proline residues in Leu-Ser-Pro-His-His-His and His-Ser-Val-His-His-Leu-Pro-Ser-Pro-Leu-Ser may introduce structural rigidity, whereas linear peptides like His-Ala-Leu-Pro-Met are more conformationally flexible .
Biological Applications: Peptides with consecutive His residues (e.g., Leu-Ser-Pro-His-His-His) are explored in biotechnology for immobilizing metal ions in chromatography or sensors . Peptides with aromatic residues () are often investigated for receptor-targeting drug design .
Research Findings and Challenges
- Synthesis Challenges : Peptides with multiple histidines (e.g., Leu-Ser-Pro-His-His-His) require careful purification due to metal contamination risks during synthesis .
- Safety Considerations: Histidine-rich peptides may induce irritation (e.g., skin/eye irritation noted in ), necessitating handling precautions .
- Functional Gaps : While structural data for analogs is available (e.g., InChIKey in ), specific bioactivity data for Leu-Ser-Pro-His-His-His remains sparse, highlighting a need for targeted studies .
Biological Activity
L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-histidyl-L-histidine is a complex peptide composed of six amino acids: leucine, serine, proline, and three histidine residues. This unique sequence contributes to its diverse biological activities and potential therapeutic applications. Understanding the biological activity of this peptide involves exploring its mechanisms of action, interactions with biological molecules, and implications in various health conditions.
Chemical Structure and Properties
The presence of multiple histidine residues in this compound enhances its ability to interact with metal ions and other biomolecules. The imidazole side chains of histidine can participate in proton transfer and metal ion chelation, which are critical in many biochemical processes.
1. Cell Signaling
Research indicates that peptides with sequences similar to this compound can modulate cell signaling pathways. The peptide may influence the activity of various enzymes and receptors, potentially leading to alterations in cellular responses. For example, the interaction of histidine-rich peptides with metal ions can affect enzyme catalysis and signal transduction pathways .
2. Anti-inflammatory Properties
L-Histidine, a component of this peptide, has been shown to possess anti-inflammatory properties. It scavenges reactive oxygen species (ROS) generated during inflammatory responses, thus protecting tissues from oxidative damage . The anti-inflammatory effects may extend to the entire peptide sequence due to the synergistic actions of its constituent amino acids.
3. Antimicrobial Activity
Peptides similar to this compound have been studied for their antimicrobial properties. These peptides can disrupt microbial membranes or inhibit essential microbial processes, making them potential candidates for developing new antimicrobial agents .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Metal Ion Binding : The histidine residues facilitate binding with metal ions, which is crucial for various enzymatic reactions.
- Enzyme Modulation : By interacting with enzymes, the peptide can enhance or inhibit their activity, influencing metabolic pathways.
- Receptor Interaction : The peptide may bind to specific receptors on cell membranes, triggering intracellular signaling cascades that affect cellular functions.
Case Study 1: Anti-inflammatory Effects
A study examined the effects of histidine supplementation in patients with rheumatoid arthritis. Results indicated that patients receiving histidine-rich peptides experienced reduced inflammation markers and improved joint function . This suggests that this compound could have similar benefits due to its histidine content.
Case Study 2: Antimicrobial Activity
Research on similar peptides revealed their effectiveness against various bacterial strains. In vitro studies demonstrated that these peptides could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential as natural preservatives or therapeutic agents .
Research Findings Summary Table
| Biological Activity | Mechanism | Implications |
|---|---|---|
| Cell Signaling | Modulation of enzyme activity | Potential therapeutic applications in metabolic disorders |
| Anti-inflammatory | Scavenging ROS | Treatment for chronic inflammatory conditions |
| Antimicrobial | Disruption of microbial membranes | Development of new antimicrobial agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
